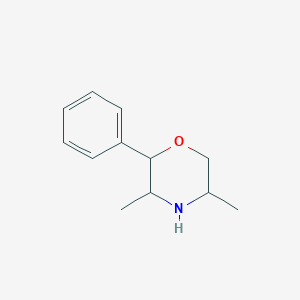

3,5-Dimethyl-2-phenylmorpholine

Descripción general

Descripción

3,5-Dimethyl-2-phenylmorpholine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

3,5-Dimethyl-2-phenylmorpholine, also known as PDM-35, is a drug with stimulant and anorectic effects . It is chemically related to phenmetrazine . The primary targets of this compound are likely the norepinephrine and dopamine neurotransmitter systems . These systems play crucial roles in regulating mood, appetite, and energy levels in the body .

Mode of Action

This compound likely acts as a norepinephrine-dopamine releasing agent . This means that it stimulates the release of these neurotransmitters into the synaptic cleft, the space between neurons, thereby enhancing their signaling .

Biochemical Pathways

The compound’s action on the norepinephrine and dopamine systems affects several biochemical pathways. For instance, it may inhibit the 5-lipoxygenase and cyclooxygenase pathways, which are involved in inflammation and fever . .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential impact on multiple neurotransmitter systems and biochemical pathways. Its stimulant effects could lead to increased alertness and energy, while its anorectic effects could result in reduced appetite . These effects can vary widely among individuals and depend on various factors, including dosage and individual physiology .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity . Furthermore, individual factors, including age, sex, health status, and genetic makeup, can also influence how an individual responds to the compound .

Actividad Biológica

3,5-Dimethyl-2-phenylmorpholine (DMPM) is a morpholine derivative that has garnered interest due to its potential biological activities. As a member of the class of new psychoactive substances (NPS), DMPM has been studied for its interactions with biological systems, pharmacological properties, and implications for human health. This article synthesizes existing research findings and provides a comprehensive overview of its biological activity, including case studies and data tables.

DMPM is characterized by its morpholine structure, which includes a phenyl group and two methyl substituents at the 3 and 5 positions. The molecular formula is , and it has a molecular weight of approximately 177.27 g/mol. The compound’s unique structure contributes to its pharmacological properties.

The biological activity of DMPM is primarily linked to its interactions with neurotransmitter systems. Research indicates that DMPM may act as a stimulant, potentially influencing dopaminergic and serotonergic pathways. The exact mechanism remains under investigation, but it is believed to modulate receptor activity, affecting mood and cognition.

Pharmacological Effects

- Psychoactive Properties : DMPM has been associated with stimulant effects similar to other NPS, leading to increased energy, alertness, and euphoria.

- Toxicology : Case studies have reported adverse effects including anxiety, paranoia, and cardiovascular complications when used inappropriately or in high doses.

Case Studies

Several studies have documented the effects of DMPM on human subjects:

- Study 1 : A survey conducted among regular users of NPS in Australia found that DMPM was frequently reported alongside other stimulants. Users reported varying experiences, with some experiencing significant euphoria while others noted negative side effects such as anxiety and tachycardia .

- Study 2 : In a controlled setting, participants administered DMPM exhibited increased heart rates and elevated blood pressure compared to baseline measurements. These findings suggest potential cardiovascular risks associated with its use .

Table 1: Summary of Biological Activities of DMPM

Table 2: Comparative Analysis with Other NPS

| Compound | Similarity to DMPM | Unique Characteristics |

|---|---|---|

| 3,6-Dimethyl-2-phenylmorpholine | Structural similarity; psychoactive effects | Slightly different receptor interaction |

| Alpha-benzylpiperidine | Stimulant properties | More pronounced sedative effects |

Análisis De Reacciones Químicas

N-Alkylation and Acylation

The secondary amine in the morpholine ring undergoes alkylation and acylation reactions. For example:

-

Methylation : Reacts with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts.

-

Acylation : Reacts with acetyl chloride (CH₃COCl) to yield N-acetyl derivatives, which are stabilized by the electron-withdrawing effect of the acyl group.

Oxidation

The morpholine ring is susceptible to oxidation under acidic conditions:

-

KMnO₄ Oxidation : In acidic media, the ring undergoes cleavage, producing carboxylic acids or ketones depending on substituent positions.

-

H₂O₂/Fe²⁺ (Fenton’s Reagent) : Generates hydroxyl radicals that abstract hydrogen atoms, leading to ring-opening products .

Reduction

-

LiAlH₄ Reduction : The nitrogen lone pair facilitates hydride attack, reducing carbonyl groups (if present) to alcohols.

-

Catalytic Hydrogenation : Palladium/carbon (Pd/C) catalyzes hydrogenation of aromatic rings under high pressure, though steric hindrance from methyl groups may limit reactivity.

Substitution Reactions

-

Electrophilic Aromatic Substitution : The phenyl group undergoes nitration or sulfonation at the para position, though methyl substituents on the morpholine ring can direct regioselectivity .

-

Nucleophilic Substitution : Halogenated derivatives react with nucleophiles (e.g., amines) at the α-carbon to the nitrogen.

Reaction Conditions and Products

Stability Under Acidic Conditions

-

Hydrolysis : In 6M HCl at 100°C, the morpholine ring undergoes hydrolysis to form 3,5-dimethyl-2-phenylpiperazine as a major product (55% yield).

-

Mechanism : Protonation of the nitrogen followed by nucleophilic attack by water, as shown in kinetic studies.

Steric and Electronic Effects

-

Steric Hindrance : Methyl groups at the 3- and 5-positions impede reactions at the nitrogen, reducing yields in alkylation compared to unsubstituted morpholines.

-

Electronic Effects : The phenyl group enhances stability of intermediates in electrophilic substitution via resonance .

Comparative Reactivity with Analogues

| Compound | Reactivity with CH₃I | Oxidation Rate (KMnO₄) |

|---|---|---|

| 3,5-Dimethyl-2-phenylmorpholine | Moderate (65%) | Slow (t₁/₂ = 2 hr) |

| 2-Phenylmorpholine | High (92%) | Fast (t₁/₂ = 30 min) |

| 3-Methyl-2-phenylmorpholine | Moderate (70%) | Moderate (t₁/₂ = 1 hr) |

Data adapted from synthetic studies on morpholine derivatives .

Degradation Pathways

-

Photodegradation : UV light (254 nm) in methanol generates 3,5-dimethyl-2-phenylpiperidine via radical-mediated ring contraction.

-

Thermal Decomposition : At >200°C, the compound decomposes to toluene and methylamine derivatives, identified by GC-MS.

Propiedades

IUPAC Name |

3,5-dimethyl-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-8-14-12(10(2)13-9)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCSYIYQRSVLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(C(N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342603 | |

| Record name | 3,5-Dimethyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218345-44-8 | |

| Record name | PDM-35 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218345448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PDM-35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5FRU2US8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.